(R)-2-(oxetan-2-yl)acetic acid
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Overview
Description
®-2-(oxetan-2-yl)acetic acid is a chiral compound featuring an oxetane ring, which is a four-membered cyclic ether. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which can influence solubility, lipophilicity, metabolic stability, and conformational preference .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(oxetan-2-yl)acetic acid typically involves the formation of the oxetane ring followed by the introduction of the acetic acid moiety. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring.
Industrial Production Methods
Industrial production methods for ®-2-(oxetan-2-yl)acetic acid often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the formation of the oxetane ring and the subsequent introduction of the acetic acid group .
Chemical Reactions Analysis
Types of Reactions
®-2-(oxetan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.
Substitution: The oxetane ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while reduction may produce oxetane alcohols .
Scientific Research Applications
®-2-(oxetan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(oxetan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-2-(oxetan-2-yl)acetic acid: The enantiomer of ®-2-(oxetan-2-yl)acetic acid, differing in its chiral configuration.
Oxetane-3-carboxylic acid: A similar compound with a carboxylic acid group at the 3-position of the oxetane ring.
Oxetane-2-carboxylic acid: Another similar compound with a carboxylic acid group at the 2-position of the oxetane ring.
Uniqueness
®-2-(oxetan-2-yl)acetic acid is unique due to its specific chiral configuration and the presence of the acetic acid moiety. This configuration can lead to distinct biological and chemical properties compared to its enantiomers and other oxetane derivatives .
Properties
Molecular Formula |
C5H8O3 |
---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
2-[(2R)-oxetan-2-yl]acetic acid |
InChI |
InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1 |
InChI Key |
VLLIAYSELVGSAE-SCSAIBSYSA-N |
Isomeric SMILES |
C1CO[C@H]1CC(=O)O |
Canonical SMILES |
C1COC1CC(=O)O |
Origin of Product |
United States |
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